molecular formula C50H66Cl4N8O10S2 B611283 Tenapanor CAS No. 1234423-95-0

Tenapanor

カタログ番号: B611283
CAS番号: 1234423-95-0
分子量: 1145.0 g/mol
InChIキー: DNHPDWGIXIMXSA-CXNSMIOJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

テナパノルは、Ardelyx Inc.によって開発された新規の小分子医薬品です。主に便秘型過敏性腸症候群と慢性腎臓病の治療に使用されます。テナパノルは、腎臓と腸に存在するナトリウム/水素交換体アイソフォーム3の阻害剤として機能します。 この化合物は、腸におけるナトリウム吸収を選択的に阻害する能力においてユニークであり、それにより体内のナトリウムレベルを低下させます .

科学的研究の応用

Tenapanor has a wide range of scientific research applications. In the field of medicine, it is used to treat constipation-predominant irritable bowel syndrome and chronic kidney disease. The compound is also being studied for its potential use in reducing serum phosphorus levels in patients with chronic kidney disease on dialysis . In biology, this compound is used to study the sodium/hydrogen exchanger isoform 3 and its role in sodium-fluid homeostasis .

作用機序

テナパノルの作用機序には、ナトリウム/水素交換体アイソフォーム3の阻害が含まれます。このアンチポータータンパク質は、小腸と結腸の腸上皮細胞の頂端表面に発現しています。この交換体を阻害することにより、テナパノルは小腸と結腸からのナトリウム吸収を減らし、腸腔への水の分泌増加につながります。 これは、腸の通過時間の短縮と軟便の硬さの改善につながります . さらに、テナパノルは腸の透過性を低下させ、内臓の過敏性を抑制することにより、腹痛を軽減するのに役立ちます .

生化学分析

Biochemical Properties

Tenapanor acts as a gut-restricted inhibitor of Na+/H+ exchanger isoform 3 (NHE3) . NHE3 is predominantly expressed in the kidney and gastrointestinal tract where it acts as the major absorptive sodium transporter .

Cellular Effects

The pharmacologic inhibition of NHE3 in the gut should result in an increase in the intestinal salt and fluid content, thus promoting GI motility . This makes this compound a viable approach for the treatment of patients with constipation-related disorders .

Molecular Mechanism

This compound inhibits the NHE3 transporter, which functions as part of neutral NaCl absorption in both the intestine and in the renal proximal tubule of the kidney . By inhibiting this transporter, this compound increases the intestinal salt and fluid content .

Temporal Effects in Laboratory Settings

The long-term effects of this compound in laboratory settings are still under investigation. It has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of irritable bowel syndrome with constipation in adults .

Metabolic Pathways

This compound interacts with the Na+/H+ exchanger isoform 3 (NHE3), which is involved in the absorption of sodium in the kidney and gastrointestinal tract . By inhibiting NHE3, this compound affects the metabolic pathways related to sodium absorption .

Transport and Distribution

This compound is designed to be a gut-restricted drug . This means it is intended to act locally in the gastrointestinal tract, avoiding systemic exposure .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with the NHE3 transporter located on the brush border membrane of the gastrointestinal tract .

準備方法

テナパノルの調製には、いくつかの合成経路と反応条件が含まれます。重要な方法の1つは、テナパノル遊離塩基の結晶形と固体のテナパノル塩の合成です。このプロセスには、極性有機溶媒の使用が含まれます。これらの溶媒は、1〜6個の炭素原子を持つ溶媒のグループから選択されます。 これらの溶媒は、単独で、または水との混合物で使用できます . テナパノルの工業生産は、経済的に効果的でスケーラブルになるように設計されており、医薬品用途で大量に生産できることを保証しています .

化学反応の分析

テナパノルは、置換反応や還元反応など、さまざまな化学反応を起こします。この化合物は、特定の条件下で水酸化ナトリウムや塩酸などの一般的な試薬と相互作用することが知られています。 これらの反応から生成される主な生成物には、さまざまなテナパノル塩や誘導体が含まれ、これらはさまざまな医薬製剤に使用されています .

科学研究の応用

テナパノルは、幅広い科学研究の用途があります。医学分野では、便秘型過敏性腸症候群と慢性腎臓病の治療に使用されます。 この化合物は、透析を受けている慢性腎臓病患者の血清リンレベルを低下させる可能性がある用途についても研究されています . 生物学では、テナパノルは、ナトリウム/水素交換体アイソフォーム3とそのナトリウム-体液ホメオスタシスにおける役割を研究するために使用されます .

類似化合物との比較

テナパノルは、ナトリウム/水素交換体アイソフォーム3の最小限に吸収される阻害剤としてのクラスにおいてユニークです。 類似の化合物には、便秘を伴う過敏性腸症候群の治療にも使用されるリナクロチドとテガセロドがあります . テナパノルは、その特定の作用機序と、有意な全身吸収なしに腸におけるナトリウム吸収を選択的に阻害する能力によって際立っています . これにより、テナパノルは、便秘型過敏性腸症候群と慢性腎臓病の治療における貴重な選択肢となります。

特性

IUPAC Name

1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H66Cl4N8O10S2/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64)/t43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHPDWGIXIMXSA-CXNSMIOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H66Cl4N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154016
Record name Tenapanor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1145.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Tenapanor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11761
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Tenapanor is a locally-acting small molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), an antiporter expressed on the apical surface of enterocytes in the small intestine and colon which is involved in sodium-fluid homeostasis. By inhibiting this antiporter tenapanor causes retention of sodium within the lumen of the intestine - this results in an osmotic gradient that draws water into the lumen and softens stool consistency. There is some evidence that tenapanor can inhibit the uptake of dietary phosphorus in the gastrointestinal tract, though the exact mechanism of this activity has yet to be elucidated.
Record name Tenapanor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11761
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1234423-95-0
Record name 17-[[[3-[(4S)-6,8-Dichloro-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]phenyl]sulfonyl]amino]-N-[2-[2-[2-[[[3-[(4S)-6,8-dichloro-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]phenyl]sulfonyl]amino]ethoxy]ethoxy]ethyl]-8-oxo-12,15-dioxa-2,7,9-triazaheptadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234423-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenapanor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234423950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenapanor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11761
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenapanor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(10,17,-dioxo-3,6,21,24-tetraoxa-9,11,16,18-tetraazahexacosane-1,26-diyl)bis([(4S)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl]benzenesulfonamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TENAPANOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYD79216A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Compound 236 was prepared following the procedures outlined in Example 208 using 1,4-diisocyanatobutane (5.24 mg, 0.0374 mmol) and N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzenesulfonamide (Compound 168.2, 54.7 mg, 0.0749 mmol). Purification by preparative HPLC gave the title compound (27.5 mg) as a TFA salt. 1H-NMR (400 MHz, CD3OD): δ 7.88-7.86 (d, 2H), 7.75 (s, 2H), 7.63 (t, 2H), 7.55-7.51 (m, 4H), 4.48 (m, 2H), 3.38-3.31 (m, 1H), 3.61-3.42 (m, 17H), 3.35-3.30 (m, 4H), 3.13 (s, 6H), 3.08-3.02 (m, 7H), 1.45 (m, 2H). MS (m/z): 1145.04 [M+H]+.
Quantity
5.24 mg
Type
reactant
Reaction Step One
Name
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzenesulfonamide
Quantity
54.7 mg
Type
reactant
Reaction Step Two
Name
Compound 168.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tenapanor
Reactant of Route 2
Reactant of Route 2
Tenapanor
Reactant of Route 3
Reactant of Route 3
Tenapanor
Reactant of Route 4
Reactant of Route 4
Tenapanor
Reactant of Route 5
Reactant of Route 5
Tenapanor
Reactant of Route 6
Reactant of Route 6
Tenapanor
Customer
Q & A

Q1: What is the primary target of Tenapanor and how does it interact with this target?

A1: this compound is a highly selective, reversible inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) located on the apical membrane of enterocytes in the small intestine and colon [, , ]. This compound binds to NHE3 and blocks its activity, reducing sodium absorption from the intestinal lumen.

Q2: What are the downstream effects of this compound's interaction with NHE3?

A2: By inhibiting NHE3, this compound reduces sodium absorption from the intestinal lumen, leading to increased intraluminal sodium concentration [, ]. This increase in sodium concentration creates an osmotic gradient that draws water into the intestinal lumen, resulting in increased stool water content, softer stools, and accelerated intestinal transit time [, , , , ].

Q3: How does the inhibition of NHE3 by this compound lead to a reduction in phosphate absorption?

A3: this compound, through the inhibition of NHE3, primarily reduces phosphate absorption by decreasing passive paracellular phosphate flux [, , , ]. Additionally, it indirectly affects phosphate absorption by decreasing the expression of the sodium-phosphorus cotransporter NaPi2b, which is responsible for active transcellular phosphate absorption [, , ].

Q4: Does this compound affect intestinal permeability?

A4: Studies have shown that this compound strengthens the intestinal barrier by attenuating increases in intestinal permeability caused by proinflammatory cytokines or fecal supernatants from patients with IBS-C []. This effect may contribute to its therapeutic benefits in reducing intestinal inflammation and visceral hypersensitivity.

Q5: Does this compound affect visceral hypersensitivity?

A5: Preclinical studies in rat models of visceral hypersensitivity have shown that this compound can normalize visceromotor responses to colonic distension, suggesting a reduction in visceral hypersensitivity [, ]. This effect is hypothesized to be mediated by multiple mechanisms, including improving gastrointestinal motility, decreasing intestinal permeability and inflammation, and normalizing transient receptor potential cation channel subfamily V member 1 (TRPV1)-mediated nociceptive signaling [, ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound free base is C26H34N2O6, and its molecular weight is 470.56 g/mol []. The dihydrochloride salt (this compound hydrochloride) has a molecular formula of C26H36Cl2N2O6 and a molecular weight of 543.47 g/mol [].

Q7: Is there spectroscopic data available for this compound?

A7: While specific spectroscopic data is not provided in the abstracts, techniques like powder X-ray diffraction (PXRD), solid-state NMR, and molecular modeling have been employed to elucidate the crystal structures of this compound free base and its dihydrochloride salt []. These techniques provide valuable information about the molecular structure and conformation of this compound.

Q8: Are there any known applications of this compound related to material compatibility or catalytic properties?

A8: The provided research focuses on this compound's pharmacological properties for treating IBS-C and hyperphosphatemia. There is no mention of applications related to material compatibility or catalytic properties.

Q9: Have any computational chemistry studies been conducted on this compound?

A9: Molecular modeling and quantum chemistry calculations have been employed to understand the conformational flexibility of this compound and its impact on crystallization []. These computational studies have provided insights into the structural features influencing the physical properties of the drug.

Q10: What is known about the structure-activity relationship (SAR) of this compound?

A10: The discovery of this compound involved structure-activity relationship (SAR) studies to optimize potency and minimize systemic absorption []. While specific modifications are not detailed in the abstracts, these studies highlight the importance of structural features for this compound's pharmacological profile.

Q11: What is known about the stability and formulation of this compound?

A11: this compound hydrochloride, the marketed form of the drug, exists as an amorphous solid []. This form exhibits remarkable physical stability, remaining amorphous even after prolonged storage under various conditions []. The amorphous nature is attributed to conformational flexibility and the presence of diastereomeric mixtures arising from protonated ring conformers [].

Q12: What is the pharmacokinetic (PK) profile of this compound?

A13: this compound exhibits minimal systemic exposure due to its low oral absorption [, , , , , , ]. After oral administration, plasma concentrations of this compound remain below the limit of quantification [, ]. It is primarily excreted unchanged in the feces, with a small portion excreted in the urine [, ]. Food intake can influence its pharmacodynamic effects, with administration before meals showing a more pronounced effect on sodium absorption [].

Q13: What is the pharmacodynamic (PD) profile of this compound?

A14: The pharmacodynamic effects of this compound are primarily localized to the gastrointestinal tract due to its minimal systemic exposure [, , ]. The primary pharmacodynamic effect of this compound is the inhibition of NHE3, leading to increased stool sodium and water content and accelerated gastrointestinal transit time [, , , , ].

Q14: What is the evidence of this compound's efficacy from in vitro and in vivo studies?

A15: this compound's efficacy has been demonstrated in both preclinical and clinical studies. In vitro, this compound has been shown to inhibit NHE3 activity in cell-based assays []. In vivo, this compound effectively reduces serum phosphorus levels in rodent models of CKD and hyperphosphatemia [, , , , ]. It has also demonstrated efficacy in improving bowel movement frequency and reducing abdominal pain in clinical trials of patients with IBS-C [, , , ].

Q15: Are there any known resistance mechanisms to this compound?

A15: The provided research does not mention specific resistance mechanisms to this compound.

Q16: What is the toxicological profile of this compound?

A17: this compound has demonstrated a favorable safety profile in clinical trials [, , , , , , ]. The most common adverse event reported is diarrhea, which is usually transient and mild to moderate in severity [, , , , , , ].

Q17: Have there been any studies exploring specific drug delivery strategies for this compound?

A17: The provided research does not discuss any specific drug delivery strategies for this compound. As a minimally absorbed, orally administered drug, its current formulation already targets the gastrointestinal tract effectively.

Q18: Are there any known biomarkers for predicting this compound's efficacy or monitoring treatment response?

A19: While specific biomarkers are not explicitly mentioned, changes in serum phosphate levels, fecal phosphorus excretion, urinary phosphorus excretion, serum intact fibroblast growth factor 23 (iFGF23) levels, and patient-reported outcomes are used to assess this compound's efficacy and monitor treatment response [, , , ].

Q19: What analytical methods are used to characterize and quantify this compound?

A19: While specific details are not provided in the abstracts, analytical methods like high-performance liquid chromatography (HPLC) are commonly used to characterize and quantify drugs like this compound.

Q20: Is there any information on the environmental impact and degradation of this compound?

A20: The provided research does not discuss any specific environmental impact or degradation related to this compound.

Q21: Are there any established strategies for the recycling and waste management of this compound?

A21: The provided research does not discuss any specific strategies for recycling or waste management of this compound.

Q22: What research infrastructure and resources are important for further research on this compound?

A22: Continued research on this compound could benefit from:* Access to well-characterized preclinical models of IBS-C and hyperphosphatemia.* Collaboration with clinical research sites experienced in conducting trials for these conditions.* Advanced analytical techniques for studying drug metabolism, pharmacokinetics, and pharmacodynamics.

Q23: What are some historical milestones in the research and development of this compound?

A25: Key milestones include:* Discovery and optimization of this compound as a gut-restricted NHE3 inhibitor [].* Demonstration of efficacy in preclinical models of hyperphosphatemia and IBS-C [, , , , , ].* Successful completion of Phase 3 clinical trials for both IBS-C and hyperphosphatemia [, , , , , , , ].* FDA approval of this compound for the treatment of IBS-C in adults (September 2019) and for the control of serum phosphorus in adults with CKD on dialysis (April 2021) [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。